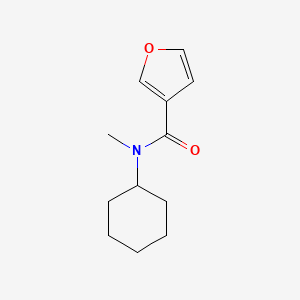
N-cyclohexyl-N-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methylfuran-3-carboxamide (CMF) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF is a member of the furan carboxamide family and has been extensively studied for its biological properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylfuran-3-carboxamide is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-methylfuran-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. Additionally, this compound has been found to be well-tolerated in animal models, suggesting that it may have low toxicity in humans. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects.
Future Directions
There are several future directions for the study of N-cyclohexyl-N-methylfuran-3-carboxamide. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and pain, needs to be further explored. Finally, the safety and toxicity of this compound in humans need to be thoroughly evaluated before it can be used as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit potent analgesic effects in animal models of pain. Furthermore, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. There are several future directions for the study of this compound, including the development of novel analogs with improved pharmacological properties, further elucidation of its mechanism of action, and evaluation of its safety and toxicity in humans.
Synthesis Methods
The synthesis of N-cyclohexyl-N-methylfuran-3-carboxamide involves the reaction of cyclohexylamine and furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Scientific Research Applications
N-cyclohexyl-N-methylfuran-3-carboxamide has been studied for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit potent analgesic effects in animal models of pain. Furthermore, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
N-cyclohexyl-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDQYFOLKWMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

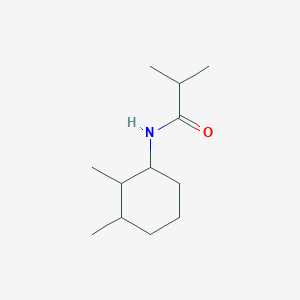
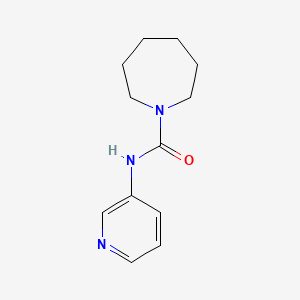
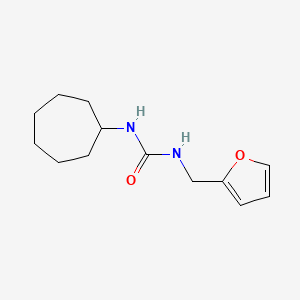
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
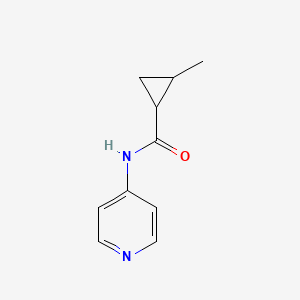
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)
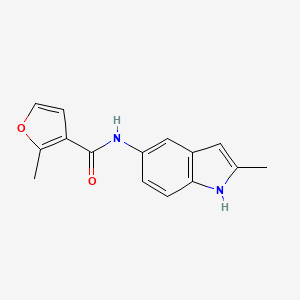
![N-[(4-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503596.png)
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
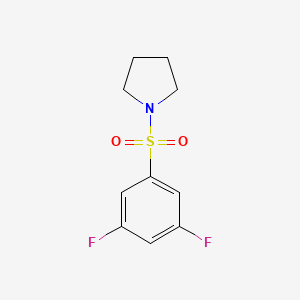
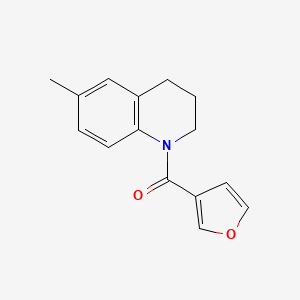
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
